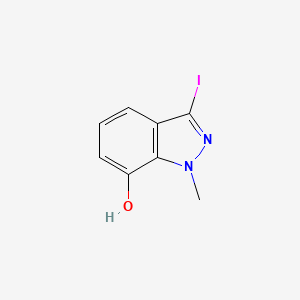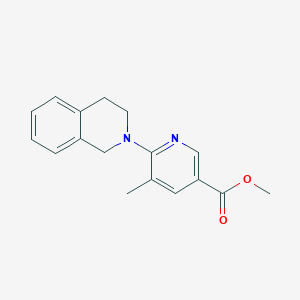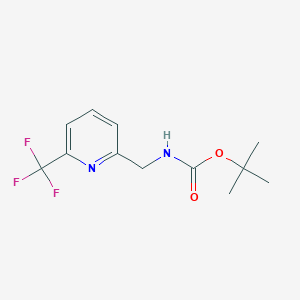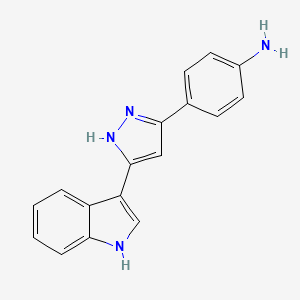
4-Chloro-5,8-difluoro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,8-difluoro-2-phenylquinoline is a synthetic organic compound with the molecular formula C15H8ClF2N and a molecular weight of 275.68 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,8-difluoro-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring system . The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,8-difluoro-2-phenylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride) . The reaction conditions vary depending on the desired transformation but often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which may have enhanced biological activities or different physical properties compared to the parent compound .
Scientific Research Applications
4-Chloro-5,8-difluoro-2-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-difluoro-2-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activities.
Chloroquinolines: Compounds like chloroquine are used as antimalarial agents.
Uniqueness
4-Chloro-5,8-difluoro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinolines . Its dual fluorine and chlorine substitutions enhance its reactivity and potential biological activities .
Properties
CAS No. |
1156277-43-8 |
|---|---|
Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-5,8-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
InChI Key |
IVQQCUKTRVXMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)




![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)




![6-Fluoro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11846571.png)
